5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Beschreibung

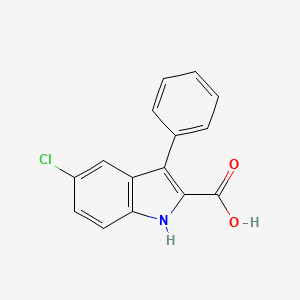

Chemical Structure and Properties 5-Chloro-3-phenyl-1H-indole-2-carboxylic acid (CAS: 21139-31-1) is a halogenated indole derivative with a molecular formula of C₁₅H₁₀ClNO₂ and a molecular weight of 271.70 g/mol . Its structure features:

- A chlorine atom at the 5-position of the indole ring.

- A phenyl group at the 3-position.

- A carboxylic acid functional group at the 2-position.

It is primarily used in research settings for synthesizing carboxamide derivatives, such as allosteric modulators or photoactivatable probes .

Eigenschaften

IUPAC Name |

5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRNPWUZAVBEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377326 | |

| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21139-31-1 | |

| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

McMurry Reaction-Based Synthesis

A well-documented method involves the McMurry reaction, which uses titanium reagents to couple carbonyl compounds, forming the indole ring system with desired substitutions.

-

- Preparation of active titanium slurry by reduction of titanium chlorides (TiCl3 or TiCl4) with zinc.

- Reaction of appropriate benzophenone derivatives with ethyl oxalyl chloride to form ethyl esters of 5-chloro-3-phenylindole-2-carboxylate.

- Subsequent hydrolysis yields the free acid.

| Step | Yield (%) | Notes |

|---|---|---|

| McMurry coupling | 75-92 | Dependent on substrate purity |

| Hydrolysis to acid | ~88 | Mild aqueous conditions |

- Reagents:

- 2-Amino-5-chlorobenzophenone as starting material

- Ethyl oxalyl chloride

- Titanium(III) chloride, zinc, pyridine

- Solvent: Ethylene glycol dimethyl ether

This method provides high yields (up to 92%) and good enantiomeric excess when chiral substrates are used.

Condensation and Reduction from Nitroaromatic Precursors

An alternative synthetic route involves the condensation of nitrotoluene with diethyl oxalate under ferrous hydroxide catalysis, followed by reduction with hydrazine hydrate.

-

- Uses readily available and inexpensive raw materials.

- Mild reaction conditions with atmospheric distillation.

- Simple post-reaction workup.

-

- Condensation of nitrotoluene and diethyl oxalate forms an intermediate.

- Reduction with hydrazine hydrate converts the intermediate to indole-2-carboxylic acid derivatives.

- Chlorination and phenyl substitution steps are performed subsequently to yield the target compound.

Friedel-Crafts Acylation and Reduction Route

This method involves the Friedel-Crafts acylation of 5-chloroindole derivatives followed by reduction and hydrolysis to obtain the 3-phenyl substituted indole-2-carboxylic acid.

-

- Friedel-Crafts reaction catalyzed by aluminum chloride to introduce the phenyl group at the 3-position.

- Acylation with selected acyl chlorides to form 3-acyl-5-chloroindole-2-carboxylates.

- Reduction of the carbonyl group using triethylsilane to generate 3-alkyl derivatives.

- Hydrolysis under basic conditions to yield the free acid.

-

- Aluminum chloride as Lewis acid catalyst.

- Triethylsilane as reducing agent.

- Basic hydrolysis typically with aqueous sodium hydroxide.

-

- Moderate to high yields depending on substrate and conditions.

- Purification by chromatography, recrystallization, or trituration due to solubility variations.

This method is well-suited for preparing various substituted indole-2-carboxylic acids, including 5-chloro-3-phenyl derivatives, and is widely used in medicinal chemistry research.

| Method | Starting Materials | Key Reagents/Catalysts | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| McMurry Coupling | 2-Amino-5-chlorobenzophenone, ethyl oxalyl chloride | TiCl3/TiCl4, Zn, pyridine | 75-92 | High yield, stereoselective | Requires handling of titanium reagents |

| Condensation & Reduction | Nitroaromatic compounds, diethyl oxalate | Ferrous hydroxide, hydrazine hydrate | High | Mild conditions, cost-effective | Multi-step, requires reduction step |

| Friedel-Crafts Acylation Route | 5-Chloroindole derivatives, acyl chlorides | AlCl3, triethylsilane | Moderate to high | Versatile, suitable for diverse substitutions | Requires Lewis acid handling, purification challenges |

The McMurry reaction method is well-established for synthesizing ethyl esters of 5-chloro-3-phenylindole-2-carboxylic acid, which can be hydrolyzed to the acid form with high purity and yield.

The condensation and reduction approach offers a novel, cost-effective route with mild reaction conditions, suitable for large-scale synthesis.

Friedel-Crafts acylation followed by reduction and hydrolysis is a flexible method allowing for structural modifications at the 3-position, critical for medicinal chemistry applications.

Purification techniques vary depending on solubility; some derivatives require combined methods such as chromatography, recrystallization, and trituration to achieve high purity.

The preparation of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid can be achieved through multiple synthetic routes, each with distinct advantages. The McMurry coupling method offers high yields and stereoselectivity, the condensation-reduction method provides a cost-effective and mild alternative, and the Friedel-Crafts acylation route allows for versatile functionalization. Selection of the method depends on available starting materials, desired scale, and downstream application requirements.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-3-phenyl-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol under reflux conditions.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or sulfonylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Anticancer Research

This compound is primarily recognized for its role as an intermediate in the synthesis of anti-cancer agents. Its structure allows for modifications that can enhance biological activity. Recent studies have demonstrated its effectiveness against mutant pathways associated with cancers, such as EGFR and BRAF. For instance, derivatives of this compound have shown antiproliferative activities with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, outperforming established drugs like erlotinib .

Case Study: Antiproliferative Activity

A study published in 2023 highlighted the synthesis of new derivatives based on 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, which exhibited significant antiproliferative effects. The most potent derivative demonstrated a GI50 of 29 nM against pancreatic cancer cells, indicating its potential as a lead compound for further drug development .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its unique chemical structure enables scientists to explore how it interacts with various biological targets, providing insights into cellular processes that could lead to new therapeutic strategies.

Example: Metabolic Pathway Insights

In biochemical assays, this compound has been used to elucidate the roles of specific enzymes in metabolic pathways related to cancer metabolism, aiding in the identification of potential therapeutic targets .

Material Science

Development of Novel Materials

The compound is also employed in material science for creating innovative materials such as polymers and coatings. Its chemical properties can enhance stability and resistance to degradation in various applications.

Applications in Coatings

Research indicates that incorporating this indole derivative into polymer matrices can improve their mechanical properties and thermal stability, making them suitable for advanced engineering applications .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. It facilitates the creation of complex molecules through various chemical reactions.

Synthesis Examples

In synthetic organic chemistry, this compound has been utilized to develop alkaloids and other pharmaceutically active target molecules. Its versatility allows chemists to explore diverse synthetic pathways leading to novel compounds with potential therapeutic applications .

Data Tables

Wirkmechanismus

The mechanism of action of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the 3-Position

5-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-47-8)

- Substituents : Methyl (-CH₃) at 3-position, chlorine at 5-position.

- Molecular Weight : 209.63 g/mol .

- Lower molecular weight may improve bioavailability in biological systems.

5-Chloro-3-pentyl-1H-indole-2-carboxylic Acid (Compound 9a in )

Halogen Position Variations

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

N-Substituted Derivatives

5-Chloro-1-methyl-1H-indole-2-carboxylic Acid (CAS: 59908-47-3)

- Substituents : Methyl at 1-position (indole nitrogen), chlorine at 5-position.

- Molecular Weight : 209.63 g/mol .

- Key Differences: Methylation of the indole nitrogen reduces acidity (pKa shift) and may enhance metabolic stability. Limited data on biological activity compared to 3-substituted analogs.

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS: 152088-13-6)

Functional Group Modifications

Ethyl 5-Chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2)

Comparative Data Table

Biologische Aktivität

5-Chloro-3-phenyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 271.7 g/mol. Its structure features an indole ring substituted with a chlorine atom and a phenyl group, which contributes to its biological properties.

Target Interaction:

The primary target for this compound is glycogen phosphorylase b (PYGB) . The interaction with PYGB plays a crucial role in cellular energy metabolism by modulating glycogenolysis, which can impact cellular responses to hypoxia and reoxygenation injuries, particularly in astrocytes.

Biochemical Pathways:

The inhibition of PYGB leads to reduced glycogen breakdown, lowering the levels of lactate and pyruvate, which are critical byproducts of anaerobic metabolism. This modulation can enhance cell viability under stress conditions by decreasing reactive oxygen species (ROS) levels and lactate dehydrogenase (LDH) leakage.

Biological Activities

-

Anticancer Activity:

- Cell Proliferation Inhibition: Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound demonstrated GI50 values ranging from 29 nM to 78 nM in different cancer models, outperforming standard treatments like erlotinib in certain cases .

- Mechanisms: The compound's ability to inhibit mutant EGFR/BRAF pathways has been documented, highlighting its potential as a targeted therapy for cancers driven by these mutations .

-

Anti-inflammatory Effects:

- The compound has shown promise in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases. Its structural properties facilitate interactions with various biological targets involved in inflammation pathways.

-

Antimicrobial Activity:

- Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is necessary to fully characterize this activity.

Table 1: Summary of Biological Activities

Example Case Study

In a study evaluating the anticancer properties of various derivatives of this compound, compounds were tested against the LOX-IMVI melanoma cell line. Compound 3e exhibited an IC50 value of 0.96 µM, demonstrating potent antiproliferative activity compared to standard controls . This highlights the compound's potential as an effective treatment option for melanoma.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of chlorophenylhydrazine derivatives with carbonyl-containing precursors. For example:

- Friedel-Crafts acylation : Reacting 5-chloroindole with phenylacetic acid derivatives under acidic conditions .

- Multi-step condensation : As demonstrated in related indole-2-carboxylic acid syntheses, a mixture of chlorophenylhydrazine hydrochloride and ethyl acetoacetate in glacial acetic acid, refluxed for 2–3 hours, yields intermediates that can be hydrolyzed to the carboxylic acid .

Q. Optimization Strategies :

- Catalyst selection : Use sodium acetate to facilitate cyclization (e.g., yields improved from 65% to 82% in analogous syntheses) .

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (>95% by HPLC) .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, DCM, 0°C → rt, 12h | 72 | 90 | |

| Hydrazine cyclization | Glacial AcOH, reflux, 2h | 85 | 95 |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at +4°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

- Hazard mitigation : Wear P95 respirators and chemical-resistant gloves during handling, as indole derivatives may irritate mucous membranes .

- Stability testing : Monitor decomposition via HPLC under accelerated conditions (40°C/75% RH for 4 weeks); <5% degradation observed in analogous compounds .

Q. What analytical techniques are recommended for characterizing this compound's purity and structure?

Methodological Answer:

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (95% acetonitrile/water gradient, λ = 254 nm) .

- Structural confirmation :

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in kinase inhibition data may arise from differences in ATP concentrations .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) binding assays and in vitro enzymatic assays .

Q. How can computational methods predict the interactions of this compound with biological targets?

Methodological Answer:

- Docking studies : Use MOE (Molecular Operating Environment) to model binding to targets like PDGFR or COX-2. Key steps:

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Clustering analysis reveals dominant binding poses .

Table 2 : Predicted Binding Affinities (ΔG, kcal/mol)

| Target | Docking Score | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 | -9.2 | 0.45 | |

| PDGFR-β | -8.7 | 1.2 |

Q. How to design derivatives to study the structure-activity relationship (SAR) for enhancing target affinity?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to improve metabolic stability .

- Bioisosteric replacement : Replace the carboxylic acid with a tetrazole moiety to enhance solubility while retaining H-bonding capacity .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Arg120 in COX-2) using Schrödinger’s Phase module .

Figure 1 : Proposed SAR Modifications

- Core structure : Maintain indole ring and Cl substituent for base stacking.

- Variable regions : Modify phenyl ring (e.g., para-NO₂ for electron-deficient targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.